molecular formula C15H12Cl2FNO2 B5818150 3-chloro-N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide

3-chloro-N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide

Cat. No.: B5818150
M. Wt: 328.2 g/mol
InChI Key: PLUDLPGLMZPHBZ-UHFFFAOYSA-N
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Description

3-chloro-N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, fluoro, and ethoxy functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and 4-ethoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-chloro-4-fluoroaniline is reacted with 4-ethoxybenzoyl chloride in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3-chloro-N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and liquid crystals.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and pathways.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory or cancer-related pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Affecting Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

3-chloro-N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide can be compared with other similar compounds, such as:

    3-chloro-N-(3-chloro-4-fluorophenyl)-4-fluorobenzenesulfonamide: This compound has a sulfonamide group instead of an ethoxy group, which may result in different chemical properties and biological activities.

    3-chloro-N-(3-chloro-4-fluorophenyl)propanamide: This compound has a propanamide group, which may affect its reactivity and applications.

    3-chloro-N-(4-fluorophenyl)benzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2FNO2/c1-2-21-14-6-3-9(7-12(14)17)15(20)19-10-4-5-13(18)11(16)8-10/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUDLPGLMZPHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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